molecular formula C5H13Cl2FN2 B8190370 6-Fluoro-1,4-diazepane;dihydrochloride

6-Fluoro-1,4-diazepane;dihydrochloride

Cat. No.: B8190370
M. Wt: 191.07 g/mol
InChI Key: HDILEXUPQCYLNR-UHFFFAOYSA-N
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Description

6-Fluoro-1,4-diazepane;dihydrochloride is an organic compound with the molecular formula C5H13Cl2FN2. It is a white to off-white solid that is soluble in water and organic solvents. This compound is known for its biological activity and is used in various industrial applications, particularly in the field of metal ion recognition and extraction .

Preparation Methods

The synthesis of 6-Fluoro-1,4-diazepane;dihydrochloride typically involves the reaction of 1,4-diazepane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

6-Fluoro-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

6-Fluoro-1,4-diazepane;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the diazepane ring structure play a crucial role in its binding affinity and selectivity. The compound can interact with metal ions, enzymes, and receptors, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but its unique structure allows for specific interactions that can modulate biological activity .

Comparison with Similar Compounds

6-Fluoro-1,4-diazepane;dihydrochloride can be compared with other similar compounds such as:

    1,4-Diazepane: The parent compound without the fluorine substitution. It has different chemical properties and biological activities.

    6-Chloro-1,4-diazepane: A similar compound with a chlorine atom instead of fluorine. It exhibits different reactivity and selectivity in chemical reactions.

    6-Bromo-1,4-diazepane: Another halogen-substituted diazepane with distinct properties and applications.

The presence of the fluorine atom in this compound imparts unique characteristics, such as increased stability and specific interactions with metal ions, making it distinct from its analogs .

Properties

IUPAC Name

6-fluoro-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDILEXUPQCYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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